molecular formula C7H5FN2O B061654 6-Fluorobenzo[d]isoxazol-3-ylamine CAS No. 177995-38-9

6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No. B061654
CAS RN: 177995-38-9
M. Wt: 152.13 g/mol
InChI Key: AOAYZOWGECIQOH-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isoxazol-3-ylamine is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 g/mol . It is typically found as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 6-Fluorobenzo[d]isoxazol-3-ylamine is 1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) . This indicates that the molecule consists of a benzene ring fused with an isoxazole ring, with a fluorine atom attached to the benzene ring and an amine group attached to the isoxazole ring .


Physical And Chemical Properties Analysis

6-Fluorobenzo[d]isoxazol-3-ylamine is a white to yellow powder or crystals . It has a molecular weight of 152.13 g/mol . The compound is stored at room temperature .

Scientific Research Applications

Pharmacology

6-Fluorobenzo[d]isoxazol-3-ylamine: has significant implications in pharmacology due to its physicochemical properties. It exhibits high gastrointestinal absorption and brain-blood barrier permeability, making it a potential candidate for central nervous system-active drugs . Its inhibitory action on CYP1A2, an enzyme involved in drug metabolism, suggests a role in modifying the pharmacokinetics of co-administered drugs .

Material Science

In material science, this compound’s structural integrity and stability under room temperature conditions make it a valuable component in the synthesis of advanced materials. Its white to yellow crystalline form can be utilized in creating polymers with specific fluorescence properties, potentially useful in creating new types of sensors or imaging agents .

Chemical Synthesis

6-Fluorobenzo[d]isoxazol-3-ylamine: serves as a building block in chemical synthesis. Its reactive amine group allows for further functionalization, making it a versatile precursor for synthesizing a wide range of chemical compounds, including pharmaceuticals and agrochemicals .

Biochemistry

The compound’s role in biochemistry is linked to its ability to interact with biological macromolecules. It can be used to study enzyme-substrate interactions, particularly with enzymes that have a binding affinity for benzisoxazole derivatives. This can help in understanding the mechanism of action of related bioactive compounds .

Environmental Science

In environmental science, 6-Fluorobenzo[d]isoxazol-3-ylamine could be explored for its degradation products and their environmental impact. Understanding its breakdown pathways can inform the development of safer and more eco-friendly chemicals .

Analytical Chemistry

This compound is used in analytical chemistry for method development in chromatography and mass spectrometry. Its unique molecular structure helps in the calibration of instruments and validation of analytical methods that require precise detection and quantification of similar organic compounds .

Agriculture

While direct applications in agriculture are not extensively documented, the chemical properties of 6-Fluorobenzo[d]isoxazol-3-ylamine may influence the design of new agrochemicals. Its synthesis pathways could lead to the development of novel pesticides or herbicides with improved efficacy and reduced environmental impact .

Industrial Uses

Industrially, 6-Fluorobenzo[d]isoxazol-3-ylamine can be involved in the production of dyes, pigments, and other industrial chemicals. Its fluorine atom introduces unique reactivity that can be harnessed in various industrial chemical reactions .

Safety And Hazards

The safety information for 6-Fluorobenzo[d]isoxazol-3-ylamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

A potent antipsychotic drug candidate bearing a 6-fluorobenzo[d]isoxazol-3-yl motif has shown promising in vitro and in vivo antipsychotic effects . This suggests that 6-Fluorobenzo[d]isoxazol-3-ylamine and related compounds could be further investigated for their potential therapeutic applications .

properties

IUPAC Name

6-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYZOWGECIQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441323
Record name 6-Fluorobenzo[d]isoxazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[d]isoxazol-3-ylamine

CAS RN

177995-38-9
Record name 6-Fluorobenzo[d]isoxazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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